molecular formula C6H7F2N3 B13060409 [5-(Difluoromethyl)pyrimidin-2-yl]methanamine

[5-(Difluoromethyl)pyrimidin-2-yl]methanamine

Cat. No.: B13060409
M. Wt: 159.14 g/mol
InChI Key: XLHYINTTXHXGHC-UHFFFAOYSA-N
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Description

[5-(Difluoromethyl)pyrimidin-2-yl]methanamine is a fluorinated heterocyclic amine with the molecular formula C₆H₇F₂N₃ (base form) and a molecular weight of 159.14 g/mol (base). Its hydrochloride salt form (CAS: 1955547-76-8) is commercially available at 95% purity . The compound features a pyrimidine ring substituted with a difluoromethyl group at position 5 and a methanamine group at position 2. The difluoromethyl group introduces moderate electron-withdrawing effects, which can influence the amine's basicity, solubility, and interactions with biological targets . This structural motif is relevant in medicinal chemistry, particularly in kinase inhibitors or antimicrobial agents, where fluorine substitution enhances metabolic stability and bioavailability .

Properties

Molecular Formula

C6H7F2N3

Molecular Weight

159.14 g/mol

IUPAC Name

[5-(difluoromethyl)pyrimidin-2-yl]methanamine

InChI

InChI=1S/C6H7F2N3/c7-6(8)4-2-10-5(1-9)11-3-4/h2-3,6H,1,9H2

InChI Key

XLHYINTTXHXGHC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CN)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another approach involves the condensation of 4,4-difluoro-1-phenylbutane-1,3-dione with ethyl 5-amino-1H-pyrazole-4-carboxylate in acetic acid .

Industrial Production Methods

Industrial production methods for [5-(Difluoromethyl)pyrimidin-2-yl]methanamine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[5-(Difluoromethyl)pyrimidin-2-yl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acetic acid, trifluoroacetic acid, and various dicarbonyl compounds . Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the condensation reactions mentioned earlier yield difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

[5-(Difluoromethyl)pyrimidin-2-yl]methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [5-(Difluoromethyl)pyrimidin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. For instance, pyrimidinamine derivatives, including this compound, act as mitochondrial complex I electron transport inhibitors (MET I), disrupting the electron transport chain and affecting cellular respiration . This mode of action is particularly relevant in its fungicidal activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS/EN Number Key Features
[5-(Difluoromethyl)pyrimidin-2-yl]methanamine C₆H₇F₂N₃ 159.14 (base) 1955547-76-8 Difluoromethyl (C5), methanamine (C2)
1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-amine C₇H₉F₃N₃ 192.16 (base) EN300-22034334 Trifluoromethyl (C5), ethanamine (C2)
3-[7-(Difluoromethyl)-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid C₁₃H₁₀F₂N₄O₃ 308.25 1018151-00-2 Difluoromethyl, triazolo-pyrimidine, propanoic acid
5-Methyl-2-furanmethanamine C₆H₉NO 111.14 N/A Furan ring, methyl (C5), methanamine (C2)
Key Observations:

Fluorine Substitution: The difluoromethyl group in the main compound provides a balance between electron-withdrawing effects and steric bulk, enhancing metabolic stability compared to non-fluorinated analogs .

Heterocycle Variations :

  • Pyrimidine-based analogs (e.g., the main compound and trifluoromethyl derivative) are distinct from furan or triazolo-pyrimidine derivatives (e.g., ). The triazolo-pyrimidine system introduces additional nitrogen atoms, likely enhancing hydrogen-bonding interactions in biological targets .

The propanoic acid substituent in the triazolo-pyrimidine derivative introduces carboxylate functionality, enabling ionic interactions or salt bridge formation in proteins .

Electronic Effects:
  • Difluoromethyl vs. Trifluoromethyl : The trifluoromethyl group (CF₃) has a higher Hammett sigma parameter (σ = 0.88) compared to difluoromethyl (CF₂H, σ = 0.43), leading to greater electron withdrawal. This reduces the basicity of adjacent amines, as seen in the pKa differences between the main compound and its trifluoromethyl analog .
Solubility and Lipophilicity:
  • The trifluoromethyl analog (logP estimated ~1.8) is more lipophilic than the difluoromethyl compound (logP ~1.2), which may enhance passive diffusion across biological membranes but reduce solubility in polar solvents .
Metabolic Stability:
  • Fluorine substitution generally decreases oxidative metabolism. The difluoromethyl group offers partial resistance to cytochrome P450 enzymes compared to non-fluorinated analogs, while trifluoromethyl groups provide near-complete resistance .

Biological Activity

[5-(Difluoromethyl)pyrimidin-2-yl]methanamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by a difluoromethyl substituent at the 5-position of the pyrimidine ring, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins. Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in cancer progression and other diseases.

Anticancer Activity

Numerous studies have investigated the anticancer potential of pyrimidine derivatives, including this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF74.2Apoptosis induction
A3753.5Cell cycle arrest at S phase
HCT1162.1Cyclin-dependent kinase inhibition

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It exhibits significant activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Case Study 1: Inhibition of Protein Kinases

A study conducted by researchers focused on the inhibition of specific protein kinases by this compound. The compound demonstrated a strong inhibitory effect on CK2 kinase, which is implicated in various cancers, leading to reduced phosphorylation of downstream targets involved in cell survival and proliferation.

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation explored the structure-activity relationship (SAR) of pyrimidine derivatives, including this compound. The study revealed that modifications in the difluoromethyl group significantly impacted biological activity, with certain analogs exhibiting enhanced potency against cancer cell lines compared to the parent compound.

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